molecular formula C8H8N2O2 B8717764 4-(pyridin-2-yl)-1,3-oxazolidin-2-one

4-(pyridin-2-yl)-1,3-oxazolidin-2-one

Cat. No.: B8717764
M. Wt: 164.16 g/mol
InChI Key: MSDNYUKIWHZQDR-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)-1,3-oxazolidin-2-one is a chemical scaffold of significant interest in medicinal chemistry, particularly in the development of novel antibacterial and targeted cancer therapies. This oxazolidinone core structure is a key pharmacophore in established antibiotics like linezolid, which inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Research into pyridinyl-substituted oxazolidinone analogues, such as 3-(pyridine-3-yl) derivatives, has demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), by exploiting this mechanism . Furthermore, structural optimization of this scaffold has shown promise in overcoming drug resistance, with some derivatives exhibiting sustained efficacy and universal antibiofilm activity . Beyond infectious disease research, the 1,3-oxazolidin-2-one ring system is a critical component in developing small-molecule inhibitors for intracellular signaling pathways. For instance, oxazolidinone-pyrimidine derivatives have been designed as potent phosphatidylinositol-3-kinase (PI3K) inhibitors . This highlights the versatility of the this compound structure as a valuable template for synthesizing novel compounds aimed at challenging therapeutic targets in oncology and other disease areas.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

4-pyridin-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H8N2O2/c11-8-10-7(5-12-8)6-3-1-2-4-9-6/h1-4,7H,5H2,(H,10,11)

InChI Key

MSDNYUKIWHZQDR-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthesis of Hydroxymethyl Oxazolidinone Intermediate

The starting material, (S)-hydroxymethyl oxazolidinone, is synthesized by reacting aniline derivatives with glycidyl butyrate in the presence of n-butyl lithium at −78°C. The hydroxyl group is then converted to a leaving group (e.g., mesyl or tosyl) under controlled conditions (0°C, 1–2 hours).

Halogenation and Stannylation

The phenyl ring of the intermediate is halogenated at the para-position using iodine monochloride (ICl) or iodine with silver trifluoroacetate. Halogen displacement with hexamethylditin in the presence of Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ generates a trimethylstannyl oxazolidinone derivative.

Final Coupling with Pyridine-2-Halides

The stannylated oxazolidinone undergoes Stille coupling with 2-bromopyridine or 2-chloropyridine using Pd(0) catalysts (e.g., Pd(PPh₃)₄) in dimethylformamide (DMF) or 1,4-dioxane at 90–120°C. This step directly installs the pyridin-2-yl group at the 4-position of the oxazolidinone ring.

Key Reaction Conditions

StepReagents/CatalystsTemperatureSolvent
Hydroxymethylationn-BuLi, glycidyl butyrate−78°CTHF
HalogenationICl, CF₃COOAgRTDichloromethane
Stille CouplingPd(PPh₃)₄, 2-bromopyridine90–120°CDMF

Copper-Mediated N-Arylation of Oxazolidinones

An alternative route, described in ES2744907T3, employs copper catalysts for N-arylation. This method avoids costly palladium catalysts and is suitable for large-scale synthesis:

Oxazolidinone Activation

The oxazolidinone nitrogen is activated using a copper(I) iodide/1,10-phenanthroline system in the presence of cesium carbonate.

Coupling with 2-Pyridinylboronic Acids

2-Pyridinylboronic acid derivatives react with the activated oxazolidinone under microwave irradiation (100–150°C, 1–2 hours) to form the target compound. This method offers functional group tolerance and avoids stannylated intermediates.

Advantages Over Palladium Catalysis

  • Lower catalyst cost.

  • Compatibility with boronic acids, which are less toxic than stannanes.

  • Shorter reaction times under microwave conditions.

Multi-Step Linear Synthesis from Nitropyridine Precursors

A linear synthesis pathway from 2-chloro-5-nitropyridine is reported in PMC9339906, albeit for 3-(pyridin-3-yl) analogs. Adapting this method for 4-(pyridin-2-yl) derivatives requires:

Nitropyridine Functionalization

2-Chloro-5-nitropyridine undergoes nucleophilic aromatic substitution with morpholine or piperazine to introduce amine groups. Hydrogenation (Pd-C/HCOONH₄) reduces the nitro group to an amine, which is carbamate-protected using benzyl chloroformate.

Oxazolidinone Ring Formation

Cyclization with (R)-glycidyl butyrate and n-BuLi forms the oxazolidinone core. Subsequent deprotection and functionalization install the pyridin-2-yl group via Suzuki-Miyaura coupling with 2-pyridinylboronic acid.

Challenges

  • Lower yields in boronic acid coupling compared to Stille or copper-mediated methods.

  • Requires orthogonal protecting groups for amine functionalities.

Comparative Analysis of Synthetic Routes

Efficiency and Yield Considerations

  • Palladium-Catalyzed Route : Highest reported yields (60–75%) but requires toxic stannanes.

  • Copper-Mediated Route : Moderate yields (50–65%) with greener reagents.

  • Linear Synthesis : Lower yields (30–45%) due to multiple protection/deprotection steps.

Scalability and Industrial Applicability

The palladium method is preferred for small-scale pharmaceutical synthesis, while copper catalysis is viable for bulk production. Linear synthesis remains limited to research settings due to complexity.

Functionalization and Derivative Synthesis

Post-synthetic modifications of this compound include:

  • N-Acylation : Acetic anhydride or benzoyl chloride for enhanced lipophilicity.

  • Sulfonylation : Tosyl chloride introduces sulfonyl groups, improving water solubility.

  • Oxidation : Pyridine N-oxidation with m-CPBA modulates electronic properties .

Chemical Reactions Analysis

Types of Reactions: 4-(pyridin-2-yl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxazolidinones and pyridine derivatives, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

Anticancer Applications

One of the most promising applications of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one is its role as an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), a target implicated in various cancers, including acute myeloid leukemia (AML) and gliomas. Research has shown that derivatives of this compound can effectively bind to an allosteric site on the IDH1 enzyme, inhibiting the production of the oncometabolite 2-hydroxyglutarate (2-HG) .

Case Study: Efficacy in Preclinical Models

In a study evaluating various analogs of this compound, compound 19 was identified as a potent mutant IDH1 inhibitor with excellent oral bioavailability and brain penetration in rodent models. It demonstrated significant inhibition of 2-HG production in patient-derived xenograft tumor models .

CompoundIC50 (μM)Oral Bioavailability (%)Brain Penetration
Compound 190.5HighYes

Antibacterial Properties

The oxazolidinone framework, including this compound derivatives, has been explored for antibacterial applications. Compounds within this class have shown activity against Gram-positive bacteria, including strains resistant to conventional antibiotics.

Research Insights

Studies indicate that modifications to the oxazolidinone core can enhance antibacterial potency and spectrum. For instance, various substituents on the pyridine ring have been linked to improved efficacy against resistant bacterial strains .

Synthetic Applications

In addition to its biological activities, this compound serves as a valuable synthetic intermediate in organic chemistry. The oxazolidinone scaffold is utilized for constructing more complex molecules through various chemical transformations.

Synthetic Pathways

The synthesis of this compound typically involves cyclization reactions that can be tailored to introduce different functional groups at various positions on the oxazolidinone ring. This flexibility allows for the development of libraries of compounds for further biological evaluation .

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it acts as an inhibitor of bacterial protein synthesis by binding to the 50S ribosomal subunit. This binding prevents the formation of the initiation complex, thereby inhibiting protein synthesis and exerting antibacterial effects . The compound’s ability to form stable complexes with metal ions also plays a crucial role in its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Variations

Key analogs of 4-(pyridin-2-yl)-1,3-oxazolidin-2-one differ in substituents on the oxazolidinone core, leading to distinct physicochemical and biological properties. Below is a comparative analysis (Table 1):

Table 1: Structural and Physicochemical Properties of Selected Oxazolidinones
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications
This compound Pyridin-2-yl C₈H₈N₂O₂ 164.17 Ligand for metal coordination
4-(2-Iodophenyl)-1,3-oxazolidin-2-one 2-Iodophenyl C₉H₈INO₂ 289.07 Heavy atom for X-ray studies
(S)-4-(4-Hydroxybenzyl)-1,3-oxazolidin-2-one 4-Hydroxybenzyl (chiral S-configuration) C₁₀H₁₁NO₃ 193.20 Chiral auxiliary in asymmetric synthesis
5-(2,5-Difluorophenyl)-1,3-oxazolidin-2-one 2,5-Difluorophenyl C₉H₇F₂NO₂ 197.16 Enhanced lipophilicity/metabolic stability
(S)-3-(2-Chloropyrimidin-4-yl)-4-isopropyloxazolidin-2-one 2-Chloropyrimidin-4-yl, isopropyl C₁₀H₁₂ClN₃O₂ 241.68 Kinase inhibitor precursor

Key Research Findings

Electronic and Steric Effects
  • Pyridinyl vs. Halogenated Substituents : The pyridin-2-yl group in the target compound facilitates metal coordination (e.g., with Cu, Ni, Co) due to its lone-pair electrons, as demonstrated in coordination chemistry studies . In contrast, 4-(2-iodophenyl)-1,3-oxazolidin-2-one (CAS: 1823994-33-7) contains an iodine atom, which enhances X-ray diffraction contrast but may reduce solubility due to its hydrophobic nature .
  • Fluorinated Analogs : Derivatives like 5-(2,5-difluorophenyl)-1,3-oxazolidin-2-one (CAS: 1479879-00-9) exhibit increased metabolic stability and lipophilicity, making them favorable in drug design .
Pharmacological Potential
  • Zolmitriptan N-Oxide (CAS: 251451-30-6), a related oxazolidinone, highlights the role of substituents in bioactivity. Its indole and dimethylaminyl groups confer serotonin receptor affinity, whereas the pyridinyl group in the target compound may target kinases or metalloenzymes .

Crystallographic and Structural Insights

  • X-ray Studies: The SHELX software suite (e.g., SHELXL, SHELXS) has been pivotal in resolving oxazolidinone structures, revealing bond-length variations influenced by substituents. For example, fluorinated chains induce torsional strain in the oxazolidinone ring .
  • Heavy-Atom Derivatives: 4-(2-Iodophenyl)-1,3-oxazolidin-2-one’s iodine atom facilitates crystal structure determination via anomalous scattering, a technique less applicable to the pyridinyl analog .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(pyridin-2-yl)-1,3-oxazolidin-2-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, oxazolidinone derivatives are often prepared using chiral auxiliaries (e.g., Evans auxiliaries) to control stereochemistry. Reaction parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (0–25°C), and base strength (e.g., NaOH vs. K₂CO₃) critically affect regioselectivity and yield. Purification via column chromatography with gradients of ethyl acetate/hexane is typically employed .

Q. How should researchers safely handle this compound in the laboratory?

  • Methodological Answer : Use nitrile gloves (EN 374 compliant) and flame-retardant lab coats to prevent skin contact. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store the compound in airtight containers at 4°C to prevent degradation. Respiratory protection (e.g., N95 masks) is advised during aerosol-generating steps .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : X-ray crystallography is definitive for structural elucidation, as demonstrated for related oxazolidinones (e.g., C18H14F13NO2, resolved at 0.84 Å resolution) . Complement with NMR: ¹H/¹³C NMR to confirm proton environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and FTIR for carbonyl (C=O) stretching (~1750 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be optimized during synthesis?

  • Methodological Answer : Employ chiral auxiliaries like fluorous oxazolidinones to induce asymmetry. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism. Kinetic resolution using lipases (e.g., Candida antarctica) may enhance selectivity, achieving >95% ee under optimized conditions .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Discrepancies often arise from variations in precursor purity or reaction scale. For example, small-scale reactions (≤1 mmol) may report higher yields due to better temperature control. Validate protocols using high-purity reagents (>99%) and replicate under inert atmospheres (N₂/Ar). Statistical tools like Design of Experiments (DoE) can identify critical factors (e.g., stoichiometry, mixing rate) .

Q. How does the pyridine ring influence the compound’s reactivity in biological systems?

  • Methodological Answer : The pyridine moiety enhances hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors). Computational docking studies (using AutoDock Vina) suggest the nitrogen atom at position 2 participates in π-π stacking with aromatic residues in binding pockets. Compare analogs (e.g., 3-pyridinyl vs. 4-pyridinyl) to isolate electronic effects .

Q. What computational models predict the stability of this compound under physiological conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model hydrolysis pathways. The oxazolidinone ring’s stability correlates with electron-withdrawing substituents on the pyridine ring, which reduce nucleophilic attack at the carbonyl group. Molecular dynamics simulations (AMBER force field) further predict solubility and aggregation behavior .

Q. How do substituents on the oxazolidinone ring affect regioselectivity in downstream derivatization?

  • Methodological Answer : Electron-donating groups (e.g., methyl) at the 4-position increase reactivity at the 5-position due to steric and electronic effects. For example, 4-benzyl derivatives undergo selective alkylation at C5, as confirmed by NOE NMR correlations. Use protecting groups (e.g., Boc) to direct functionalization .

Tables for Key Data

Property Value/Technique Reference
Melting Point142–145°C (DSC)
X-ray Resolution0.84 Å (C18H14F13NO2)
¹H NMR (Pyridine protons)δ 8.21 (d, J=5.1 Hz), 7.75 (t, J=7.3 Hz)
Chiral HPLC ConditionsChiralpak AD-H, 90:10 Hexane/IPA

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